KRAS G12C Inhibitor Synthesis: Methyl 5-bromo-4-chloro-2-methoxybenzoate as a Validated Building Block
Methyl 5-bromo-4-chloro-2-methoxybenzoate has been explicitly utilized as a starting material in the synthesis of covalent inhibitors targeting KRAS G12C, a high-value oncology target [1]. In the patented synthetic route (US9227978B2), 1.0 g (3.6 mmol) of the compound is reduced to (5-bromo-4-chloro-2-methoxyphenyl)methanol using Super-Hydride®, demonstrating its direct application in the preparation of advanced intermediates for clinical-stage candidates [1]. This validated use in a published patent establishes a direct, quantifiable link to a specific therapeutic program, a level of evidence absent for most in-class analogs.
| Evidence Dimension | Validated use as synthetic intermediate in a specific, high-value therapeutic area |
|---|---|
| Target Compound Data | Explicitly used in the synthesis of KRAS G12C covalent inhibitors (US9227978B2) |
| Comparator Or Baseline | Methyl 4-chloro-2-methoxybenzoate (CAS 78955-90-5) and Methyl 5-bromo-2-methoxybenzoate (CAS 7120-41-4) have no documented use in KRAS G12C inhibitor synthesis. |
| Quantified Difference | Target compound has a verified role in a patented KRAS G12C inhibitor program; comparators have zero documented use in this context. |
| Conditions | Patented synthetic route; reduction with Super-Hydride® in THF |
Why This Matters
For procurement decisions in oncology-focused research programs, selecting a building block with established, published utility in a relevant patent reduces synthetic risk and accelerates hit-to-lead optimization.
- [1] Araxes Pharma LLC. (2016). Covalent inhibitors of Kras G12C. U.S. Patent No. US9227978B2. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-US9227978B2 View Source
